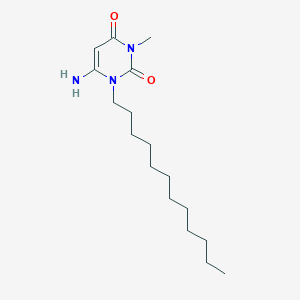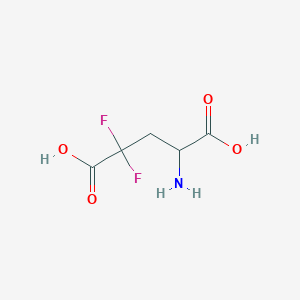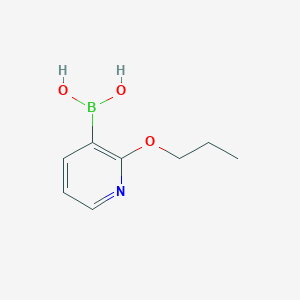
(2-Propoxypyridin-3-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Propoxypyridin-3-yl)boronic acid” is a boronic acid derivative with the CAS Number: 1218790-85-2 . It has a molecular weight of 181 and its IUPAC name is 2-propoxy-3-pyridinylboronic acid . The Inchi Code for this compound is 1S/C8H12BNO3/c1-2-6-13-8-7 (9 (11)12)4-3-5-10-8/h3-5,11-12H,2,6H2,1H3 .
Synthesis Analysis
The synthesis of boronic acids, including “(2-Propoxypyridin-3-yl)boronic acid”, has been widely studied in medicinal chemistry . Boronic acids are commonly used in Suzuki-Miyaura coupling , a type of palladium-catalyzed cross-coupling reaction . The synthesis of boronic acids can be achieved through various methods, including halogen-metal exchange, metal-hydrogen exchange via directed ortho-metallation (DoM), and iridium or rhodium catalyzed C-H or C-F borylation .Molecular Structure Analysis
The molecular formula of “(2-Propoxypyridin-3-yl)boronic acid” is C8H12BNO3 . Its average mass is 180.997 Da and its monoisotopic mass is 181.091019 Da .Chemical Reactions Analysis
Boronic acids, including “(2-Propoxypyridin-3-yl)boronic acid”, have been used in a wide range of organic reactions . They have been used in the preparation of sensors for carbohydrates, and as potential pharmaceutical agents . They have also been used in click reactions, which are increasingly being applied to the synthesis of compounds containing the boronic acid moiety .Physical And Chemical Properties Analysis
“(2-Propoxypyridin-3-yl)boronic acid” is a solid compound . It should be stored in an inert atmosphere, under -20C .Wissenschaftliche Forschungsanwendungen
Catalytic Properties
Boronic acids, including (2-Propoxypyridin-3-yl)boronic acid, have garnered attention for their catalytic properties. Specifically, boronic acids facilitate highly enantioselective aza-Michael additions, a type of organic reaction pivotal for constructing densely functionalized cyclohexanes with potential applications in synthetic chemistry and pharmaceuticals (Hashimoto et al., 2015) (Hashimoto et al., 2016).
Sensing Applications
Boronic acids are integral to the design of fluorescent chemosensors, detecting biological substances crucial for disease prevention, diagnosis, and treatment. They are particularly useful in sensing carbohydrates, bioactive substances, and ions like fluoride, copper, and mercury (Huang et al., 2012).
Biomedical Applications
In the realm of biomedical sciences, boronic acids, including (2-Propoxypyridin-3-yl)boronic acid, find extensive use. They are pivotal in developing boron-containing polymers for treating conditions like HIV, obesity, diabetes, and cancer. Their unique reactivity, solubility, and responsive nature make them valuable in synthesizing new biomaterials (Cambre & Sumerlin, 2011).
Material Sciences
In material sciences, four-coordinate boron(III) complexes derived from boronic acids have been synthesized. These complexes are promising for optoelectronic applications and as sensing and imaging probes in biomedical fields, thanks to their luminescence and the dual role of boron in stabilizing the chelate ligand and enhancing π-conjugation (Sadu et al., 2017).
Analytical Chemistry
The unique interaction of boronic acids with diols and Lewis bases like fluoride or cyanide anions positions them as versatile tools in analytical chemistry for various sensing applications, from biological labeling and protein modification to therapeutic development (Lacina et al., 2014).
Safety And Hazards
The safety information for “(2-Propoxypyridin-3-yl)boronic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Zukünftige Richtungen
Boronic acids, including “(2-Propoxypyridin-3-yl)boronic acid”, are increasingly being used in diverse areas of research . They are being used in the synthesis of complex small molecules, and their use is paving the way for highly accelerated synthesis and miniaturized reaction scouting . This allows access to unprecedented boronic acid libraries .
Eigenschaften
IUPAC Name |
(2-propoxypyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO3/c1-2-6-13-8-7(9(11)12)4-3-5-10-8/h3-5,11-12H,2,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCHOASBQZMXFI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(N=CC=C1)OCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598914 |
Source


|
| Record name | (2-Propoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Propoxypyridin-3-yl)boronic acid | |
CAS RN |
1218790-85-2 |
Source


|
| Record name | B-(2-Propoxy-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-85-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Propoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20598914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

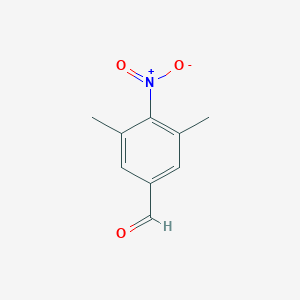
![2-Benzyl-2,7-diazaspiro[3.5]nonan-1-one](/img/structure/B169081.png)
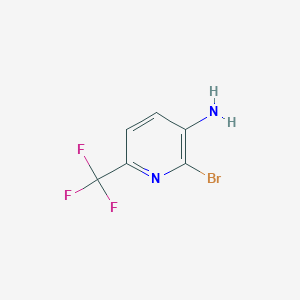

![2-(Chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B169090.png)
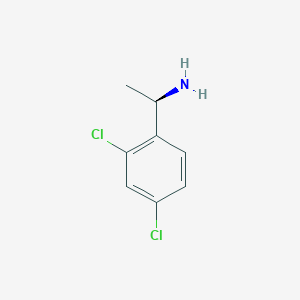
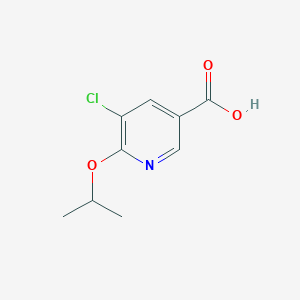
![Ethyl 2-methylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B169097.png)
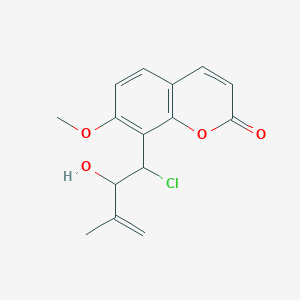
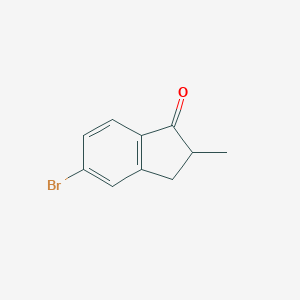
![3-Chloro-6-methoxy-benzo[d]isoxazole](/img/structure/B169105.png)

